molecular formula C₁₉H₂₂FNO₃ B019155 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine CAS No. 112058-90-9

4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

Cat. No. B019155
M. Wt: 331.4 g/mol
InChI Key: DTXXMQRFTUCBHG-YOEHRIQHSA-N
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Description

4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine is part of a class of compounds that exhibit significant pharmacological potential due to their structural and chemical properties. The compound's synthesis and analysis have been subjects of research aiming to explore its molecular structure, chemical reactions, and properties which might contribute to its biological activities.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine often involves multi-step chemical reactions, starting from basic piperidine structures and incorporating various functional groups. For instance, the synthesis of related piperidinium compounds involves the addition of substituents like fluorophenyl groups, demonstrating the complexity and variability in the synthesis routes of these compounds (Yang et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this class has been characterized using techniques such as 1H NMR, MS, IR, and X-ray crystallography. These methods provide insights into the stereochemistry, conformation, and overall molecular architecture, which are crucial for understanding the compound's potential interactions and biological activities (Yang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound or its analogs typically aim at modifying its structure to enhance its biological activity or to study its chemical properties. For example, reactions may introduce or alter functional groups such as fluorophenyl or methoxyphenyl, affecting the compound's reactivity and interaction with biological targets (Boos et al., 2006).

Scientific Research Applications

  • Calcium-Channel Blocking and Antihypertensive Activity : Compounds like 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, which include fluoro substituents, have shown potential as calcium-channel blockers and antihypertensive agents (Shanklin, Johnson, Proakis, & Barrett, 1991).

  • Dopamine Transporter Affinity : Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) have demonstrated subnanomolar affinity for the dopamine transporter, suggesting potential as a new drug target (Prisinzano et al., 2002).

  • Dopamine Transporter Inhibitors : N-substituted 4-(arylmethoxy)piperidines have been identified as effective dopamine transporter inhibitors, with lower IC50 values than cocaine, indicating their potential in neurological research (Lapa & Lapa, 2019).

  • Antiallergy Activity : 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and related compounds have shown potent antiallergy activity, with specific compounds like AHR-5333 demonstrating more potent activity than known antiallergy drugs (Walsh, Franzyshen, & Yanni, 1989).

  • Neuroleptic Agents : Compounds like 1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole have been studied for their affinity for sigma 2 binding sites, suggesting their use as neuroleptic agents (Perregaard, Moltzen, Meier, & Sanchez, 1995).

  • Anti-Leukemia Activity : Certain piperidinium hydrochlorides have shown potential in inhibiting leukemia cell growth, offering new avenues in anti-leukemia research (Yang et al., 2009).

  • Cocaine Addiction Treatment : Substituted N-benzyl piperidines have been identified as potential pharmacotherapeutic agents for cocaine addiction and stimulant abuse (Boos et al., 2006).

  • Analgesics for Surgical Procedures : New 3-methyl-1,4-disubstituted-piperidine analgesics have been developed with exceptional potency and short duration of action, ideal for short surgical procedures (Lalinde et al., 1990).

  • Cognitive Enhancers : Compounds like FG-7080, a serotonin reuptake inhibitor, have shown potential to improve memory performance in rats, suggesting their use as cognitive enhancers (Miura et al., 1993).

  • Antidepressant Synthesis : The synthesis of potent antidepressants like BRL 29060A has been achieved using multistage sequences involving piperidine derivatives (Willcocks, Barnes, Rustidge, & Tidy, 1993).

Safety And Hazards

This compound has a high potential for producing addiction and severe adverse effects including coma and death . It is advised that this compound is used for R&D purposes only and not for medicinal use .

properties

IUPAC Name

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXXMQRFTUCBHG-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920656
Record name 4-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

CAS RN

112058-90-9
Record name Brl 36610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112058909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOL, 4-((4-(4-FLUOROPHENYL)-3-PIPERIDINYL)METHOXY)-2-METHOXY-, (3S-TRANS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8ZXG5RT43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
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4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
Reactant of Route 3
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
Reactant of Route 4
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
Reactant of Route 5
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
Reactant of Route 6
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

Citations

For This Compound
10
Citations
M Segura, J Ortuño, M Farré, R Pacifici… - … in mass spectrometry, 2003 - Wiley Online Library
A high‐performance liquid chromatography (HPLC) method with tandem mass spectrometric detection is described for the determination of paroxetine, an antidepressant drug, and its …
M Segura, L Roura, R de la Torre, J Joglar - Bioorganic chemistry, 2003 - Elsevier
Paroxetine is a well-known antidepressant, used worldwide in therapeutics. In comparison with other selective serotonin reuptake inhibitors, it exhibits the highest activity in serotonin …
Number of citations: 24 www.sciencedirect.com
N Vergi‐Athanasiou, J Atta‐Politou… - Journal of liquid …, 2007 - Taylor & Francis
An isocratic reversed‐phase high performance liquid chromatography (HPLC) method for simultaneous determination of paroxetine, a potent selective serotonin reuptake inhibitor and …
Number of citations: 13 www.tandfonline.com
B Doherty, V Rodriguez, JC Leslie… - … Journal Devoted to …, 2007 - Wiley Online Library
A tandem mass spectrometric investigation of the collision‐induced dissociation of five commonly prescribed psychoactive pharmaceuticals, risperidone, sertraline, paroxetine, …
WF Smyth, JC Leslie, S McClean… - … Journal Devoted to …, 2006 - Wiley Online Library
The electrospray ionisation ion trap tandem mass spectrometry (ESI‐MS n ) of selected antidepressant drugs, ie, citalopram, fluoxetine, mirtazapine, paroxetine, sertraline, and …
KM Lin, HH Tsou, IJ Tsai, MC Hsiao, CF Hsiao… - …, 2010 - Future Medicine
Aim: Paroxetine is a drug of choice in the treatment of major depressive disorder (MDD). Its metabolism has recently been reported to be mediated through the CYP enzymes 1A2 and …
Number of citations: 50 www.futuremedicine.com
P Molander, A Thomassen, L Kristoffersen… - … of Chromatography B, 2002 - Elsevier
A miniaturized temperature-programmed packed capillary liquid chromatographic method with on-column large volume injection and UV detection for the simultaneous determination of …
Number of citations: 86 www.sciencedirect.com
L Kristoffersen, A Bugge, E Lundanes… - Journal of Chromatography …, 1999 - Elsevier
A method for the simultaneous determination of the three selective serotonin reuptake inhibitors (SSRIs) citalopram, fluoxetine, paroxetine and their metabolites in whole blood and …
Number of citations: 177 www.sciencedirect.com
HF Chen, XL Pan, JW Wang, HM Kong, YM Fu - Biosystems, 2014 - Elsevier
Serotonin selective reuptake inhibitors (SSRIs) have been widely used as first-line drugs in the treatment of a range of depressive and anxiety disorders. Recently, clinical studies found …
Number of citations: 16 www.sciencedirect.com
R Babcock, C Ray, T Huang - WEFTEC 2002, 2002 - accesswater.org
Pharmaceuticals and personal care products (PPCPs) are emerging trace contaminants of concern for potable water supplies nationwide and internationally. Due to an increasing …
Number of citations: 2 www.accesswater.org

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